Phenyl N-(2-methylphenyl)carbamate
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Overview
Description
Phenyl N-(2-methylphenyl)carbamate is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to both an amine and an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methylphenyl isocyanate with phenol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods. One such method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the product through simple filtration.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines .
Scientific Research Applications
Phenyl N-(2-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of various materials, including polymers and coatings
Mechanism of Action
The mechanism of action of phenyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition .
Comparison with Similar Compounds
Phenyl N-(2-methylphenyl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(3,5-dimethylphenyl)carbamate: This compound has similar structural features but differs in the position of the methyl groups on the aromatic ring.
Phenyl N-(2-ethyl-6-methylphenyl)carbamate: This compound has an additional ethyl group, which may influence its chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
phenyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15-14(16)17-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDYQBGPNARLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403461 |
Source
|
Record name | Phenyl N-(2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31827-08-4 |
Source
|
Record name | Phenyl N-(2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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